1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
Historical Development and Research Context
The historical trajectory of this compound is rooted in the broader evolution of sulfonamide chemistry. Sulfonamides first gained prominence in the 1930s with the discovery of Prontosil , the inaugural antibacterial sulfa drug. While early sulfonamides focused on anti-infective applications, structural diversification in the late 20th century expanded their utility to anticancer, anti-inflammatory, and enzyme-modulatory roles.
The specific integration of a 4-chloro-3-nitrophenylsulfonyl group with a piperidinecarboxylic acid backbone reflects deliberate design strategies from the 2000s onward. Researchers sought to merge the electron-withdrawing properties of nitro and chloro substituents with the conformational flexibility of piperidine, aiming to enhance target binding affinity and metabolic stability. Patent literature from 2006 reveals early explorations of analogous sulfonyl-piperidinecarboxamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders.
Position within the Sulfonamide Structural Classification
This compound belongs to the aryl sulfonamide subclass, distinguished by:
Unlike simpler sulfonamides (e.g., sulfanilamide), its polycyclic structure enables multi-target engagement. The sulfonyl group (-SO₂-) acts as a rigid spacer, optimizing spatial alignment between the aromatic and piperidine domains.
Research Significance in Medicinal Chemistry
Recent studies highlight three key areas of interest:
- Enzyme Inhibition : The compound’s sulfonamide group chelates zinc ions in metalloenzymes like carbonic anhydrase (CA), while the nitro group participates in π-stacking with hydrophobic enzyme pockets. Hybrid derivatives show sub-micromolar inhibition of CA isoforms IX/XII, targets in hypoxic tumors.
- Anticancer Potential : Structural analogs demonstrate cytotoxicity against HepG-2 liver cancer (IC₅₀ = 8.39–16.90 μM) and MCF-7 breast cancer cells (IC₅₀ = 19.57–21.15 μM), rivaling doxorubicin benchmarks.
- Kinase Modulation : Computational docking predicts strong binding to VEGFR-2 (IC₅₀ = 0.38–1.33 μM), implicating antiangiogenic mechanisms.
Current Research Landscape and Knowledge Gaps
The 2024 synthesis of sulfonamide-triazole-glycoside hybrids incorporating this scaffold marks a breakthrough in targeted cancer therapies. However, critical gaps persist:
- Structure-Activity Relationships (SAR) : Systematic studies are needed to deconvolute contributions from the nitro, chloro, and carboxylic acid substituents.
- Metabolic Stability : Preliminary data suggest rapid hepatic glucuronidation of the carboxylic acid group, necessitating prodrug strategies.
- Target Selectivity : Off-target interactions with CA I/II isoforms (IC₅₀ = 4.8–7.6 nM) risk undesired side effects.
Ongoing work focuses on replacing the nitro group with trifluoromethyl or cyano substituents to reduce toxicity while maintaining potency. Collaborative efforts between academic and industrial labs aim to advance derivatives into preclinical testing by 2026.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(7-11(10)15(18)19)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHPZXDFWAGBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, including the introduction of the sulfonyl and nitrophenyl groups to the piperidine ring. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure its high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester derivative (Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate) undergoes hydrolysis to form the free carboxylic acid:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aqueous), reflux, 6–8 hours | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid + Ethanol |
This reaction is critical for generating the bioactive carboxylic acid form, which can participate in further derivatization.
Reduction Reactions
The nitro group (-NO₂) on the aromatic ring can be selectively reduced to an amine (-NH₂):
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (5–10%), ethanol, 25–50°C | 1-[(4-Chloro-3-aminophenyl)sulfonyl]-4-piperidinecarboxylic acid |
The reduced amine product serves as a precursor for coupling reactions (e.g., amide or urea formation).
Substitution Reactions
The chlorine atom at the 4-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| NAS with Amines | Piperidine/DMF, 80°C, 12 hours | 1-[(3-Nitro-4-piperidinophenyl)sulfonyl]-4-piperidinecarboxylic acid |
This reactivity allows for modular functionalization of the aromatic ring.
Sulfonamide Functionalization
The sulfonyl group enables formation of sulfonamide derivatives via reaction with amines:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfonamide Coupling | ClSO₂R + Amine, NEt₃, CH₂Cl₂ | Substituted sulfonamide derivatives (e.g., R = alkyl/aryl) |
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring participates in EAS under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-[(4-Chloro-3,5-dinitrophenyl)sulfonyl]-4-piperidinecarboxylic acid |
Decarboxylation
Under high-temperature conditions, the carboxylic acid may undergo decarboxylation:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Thermal Decarboxylation | Quinoline, 200–220°C, Cu powder | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine + CO₂ |
Mechanistic Insights
-
Nitro Group Reduction : Proceeds via a catalytic hydrogenation mechanism, where adsorbed hydrogen on Pd facilitates electron transfer to the nitro group, forming an intermediate nitroso compound before final amine production.
-
Sulfonamide Stability : The sulfonyl group’s electron-withdrawing nature stabilizes adjacent negative charges, enhancing resistance to hydrolytic cleavage under physiological conditions.
This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., protease inhibitors) and materials science. Experimental validation of these pathways is recommended for specific applications.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has been investigated for its potential therapeutic properties, particularly in anticancer and antibacterial applications.
Anticancer Activity
Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and other solid tumors. The mechanism of action is hypothesized to involve the inhibition of specific cellular pathways that regulate cell survival and proliferation.
Antibacterial Properties
The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness against antibiotic-resistant strains highlights its potential as a new therapeutic agent in infectious disease management.
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | |
| Antibacterial | Escherichia coli | 7 μg/ml |
Case Study 1: Anticancer Efficacy
In a study examining the effects on MCF-7 cells, treatment with this compound resulted in significant apoptosis induction. In vivo testing showed reduced tumor sizes in treated mice compared to controls, suggesting its potential as an effective chemotherapeutic agent.
Case Study 2: Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy of the compound against various strains. The results indicated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of halogen atoms (like chlorine) has been linked to enhanced bioactivity.
- Piperidine Core : The piperidine moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylsulfonyl chloride: This compound is a precursor in the synthesis of this compound.
4-Chloro-3-nitrophenylsulfonamide: This compound shares the nitrophenylsulfonyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .
Biological Activity
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, with the CAS number 368427-83-2, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structural properties, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃ClN₂O₆S. The compound features a piperidine ring substituted with a sulfonyl group and a chloronitrophenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 348.76 g/mol |
| Melting Point | 104–142 °C |
| Density | 1.434 g/cm³ |
| pKa | -7.26 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, a class of 1,4,4-trisubstituted piperidines was shown to inhibit the main protease (M pro) of coronaviruses, including SARS-CoV-2. While the inhibition was modest, it suggests potential for further optimization and development as antiviral agents .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have been reported to possess significant antimicrobial activity against various pathogens, indicating that this compound could be explored for similar effects .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfonyl group may play a crucial role in binding interactions with biological targets. In silico studies have suggested possible binding sites on key enzymes involved in viral replication and cellular processes .
Study on Antiviral Activity
A study focusing on the antiviral potential of piperidine derivatives demonstrated that certain modifications to the piperidine structure could enhance inhibitory effects against viral enzymes. The findings suggest that further structural modifications to this compound could yield more potent antiviral agents .
Pharmacogenomic Considerations
Research into pharmacogenomics has highlighted the importance of genetic variations in drug metabolism and efficacy. The response to compounds like this compound may vary significantly among individuals due to polymorphisms in drug-metabolizing enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, and how are intermediates characterized?
- Answer : A common method involves sulfonylation of 4-piperidinecarboxylic acid derivatives. For example, ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0) is synthesized via sulfonylation of the piperidine ring, followed by hydrolysis to yield the carboxylic acid. Key steps include reaction optimization (e.g., solvent choice, temperature) and purification via acid-base extraction. Intermediates are characterized using H NMR, IR spectroscopy, and elemental analysis to confirm functional groups and purity .
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Structural validation employs spectroscopic techniques:
- NMR : H and C NMR confirm proton environments and carbon frameworks (e.g., sulfonyl and piperidine resonances).
- IR : Peaks at ~1730 cm (carboxylic acid C=O) and ~1350 cm (sulfonyl S=O) are diagnostic.
- Mass spectrometry : High-resolution MS verifies molecular ion ([M+H]) and fragmentation patterns.
Consistency with computed spectra (e.g., PubChem data) is critical .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. To address this:
- Replicate experiments : Use standardized protocols (e.g., buffer solutions as in ).
- Purity validation : HPLC or LC-MS to ensure ≥95% purity.
- Computational validation : Molecular docking or MD simulations (e.g., using PubChem 3D structures) to predict target binding affinities and compare with experimental IC values .
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. For example:
- Reaction path screening : Identify low-energy pathways for sulfonylation or hydrolysis steps.
- Solvent effects : COSMO-RS simulations predict solvent compatibility.
- Machine learning : Train models on existing reaction data (e.g., from PubChem) to predict yields or side products.
Experimental validation via small-scale trials is essential .
Q. What methodologies identify biological targets for this compound in cancer or inflammatory pathways?
- Answer : Target deconvolution approaches include:
- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates.
- SPR/BLI : Measure real-time binding kinetics with recombinant proteins (e.g., kinases, carbonic anhydrases).
- Transcriptomics : RNA-seq or qPCR to profile gene expression changes in treated cells.
Cross-referencing with structural analogs (e.g., ) helps prioritize targets .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13).
- Analytical monitoring : UPLC/MS tracks degradation products (e.g., nitro group reduction or sulfonamide hydrolysis).
- Buffer compatibility : Use phosphate or Tris buffers (pH 7.4) to simulate physiological conditions. Stability data inform formulation strategies .
Q. What experimental designs mitigate interference from piperidine ring flexibility in structure-activity relationship (SAR) studies?
- Answer :
- Conformational constraint : Introduce methyl groups or cyclic moieties to restrict piperidine ring mobility.
- Crystallography : X-ray structures of ligand-target complexes reveal preferred conformations.
- Free-energy perturbation (FEP) : Computational modeling quantifies conformational penalties in binding.
Compare with rigid analogs (e.g., ) to isolate flexibility effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
